molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
CAS RN: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US04464369

Procedure details

Vilsmeier reagent was prepared from phosphorus oxychloride (1.7 g) and N,N-dimethylformamide (0.8 g) in ethyl acetate (3.2 ml) in a usual manner. 2-tert-Butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (2.7 g) was added to a stirred suspension of the Vilsmeier reagent prepared above in ethyl acetate (30 ml) under ice-cooling, and the stirring was continued for 40 minutes at the same temperature to produce an activated acid solution. Bis(trimethylsilyl)urea (5.8 g) was added to a stirred suspension of p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride (3.8 g) in tetrahydrofuran (40 ml), and the mixture was stirred for 20 minutes at 35° to 40° C. To this solution was added the above activated acid solution at -10° C., followed by stirring for 20 minutes at the same temperature. After water and ethyl acetate were added to the reaction mixture, the separated organic layer was washed with a saturated aqueous sodium bicarbonate and aqueous sodium chloride, and then dried over magnesium sulfate. The solution was evaporated to give p-nitrobenzyl 7-[2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetamido]-3-chloro-3-cephem-4-carboxylate (syn isomer) (4.97 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-tert-Butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([O:10][C:11]([CH2:13][O:14][N:15]=[C:16]([C:20]1[N:24]=[CH:23][S:22][N:21]=1)[C:17]([OH:19])=O)=[O:12])([CH3:9])([CH3:8])[CH3:7].[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:28].[Cl-].C[Si](NC(=O)N[Si](C)(C)C)(C)C.Cl.[NH2:44][CH:45]1[C:66](=[O:67])[N:47]2[C:48]([C:53]([O:55][CH2:56][C:57]3[CH:62]=[CH:61][C:60]([N+:63]([O-:65])=[O:64])=[CH:59][CH:58]=3)=[O:54])=[C:49]([Cl:52])[CH2:50][S:51][C@H:46]12>C(OCC)(=O)C.O1CCCC1.O.CN(C)C=O>[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:28].[Cl-:3].[C:6]([O:10][C:11]([CH2:13][O:14][N:15]=[C:16]([C:20]1[N:24]=[CH:23][S:22][N:21]=1)[C:17]([NH:44][CH:45]1[C:66](=[O:67])[N:47]2[C:48]([C:53]([O:55][CH2:56][C:57]3[CH:58]=[CH:59][C:60]([N+:63]([O-:65])=[O:64])=[CH:61][CH:62]=3)=[O:54])=[C:49]([Cl:52])[CH2:50][S:51][C@H:46]12)=[O:19])=[O:12])([CH3:7])([CH3:8])[CH3:9] |f:2.3,5.6,11.12|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.8 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
2-tert-Butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CON=C(C(=O)O)C1=NSC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Step Four
Name
Quantity
5.8 g
Type
reactant
Smiles
C[Si](C)(C)NC(N[Si](C)(C)C)=O
Name
p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate hydrochloride
Quantity
3.8 g
Type
reactant
Smiles
Cl.NC1[C@@H]2N(C(=C(CS2)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C1=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes at 35° to 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to produce an activated acid solution
ADDITION
Type
ADDITION
Details
To this solution was added the above activated acid solution at -10° C.
STIRRING
Type
STIRRING
Details
by stirring for 20 minutes at the same temperature
Duration
20 min
WASH
Type
WASH
Details
the separated organic layer was washed with a saturated aqueous sodium bicarbonate and aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CON=C(C(=O)NC1[C@@H]2N(C(=C(CS2)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C1=O)C1=NSC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.